



Application Note: Quantitative Analysis of Cremastranone using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Cremastranone	
Cat. No.:	B1669607	Get Quote

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Cremastranone**, a natural homoisoflavanone with recognized anti-angiogenic properties.[1] The described protocol is designed for researchers in natural product chemistry, pharmacology, and drug development requiring accurate quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. All experimental procedures and data are presented to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

Cremastranone (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one) is a homoisoflavanone isolated from Cremastra appendiculata.[2] It has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic and anti-proliferative effects.[1] As research into the therapeutic potential of Cremastranone and its synthetic derivatives expands, the need for a validated, accurate, and precise analytical method for its quantification becomes paramount.[3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of bioactive



compounds in pharmaceutical and natural product research.[4] This document provides a comprehensive protocol for the quantification of **Cremastranone** using a reversed-phase HPLC method, suitable for quality control, pharmacokinetic studies, and other research applications.

Experimental Protocol Materials and Reagents

- **Cremastranone** reference standard (purity ≥98%)
- · HPLC grade acetonitrile
- HPLC grade methanol
- · HPLC grade water
- Formic acid (analytical grade)
- 0.22 μm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diodearray detector (DAD) or a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of **Cremastranone**. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Method Parameters for **Cremastranone** Quantification



Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	UV at 280 nm

Preparation of Standard Solutions

A stock solution of **Cremastranone** (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions with concentrations ranging from 1 μ g/mL to 100 μ g/mL were prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation

For the analysis of **Cremastranone** in a sample matrix, a suitable extraction method should be employed. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted based on the sample type. The final extract should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation and Performance

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data from the method validation are summarized in Table 2.

Table 2: Summary of Quantitative Data for the HPLC Method



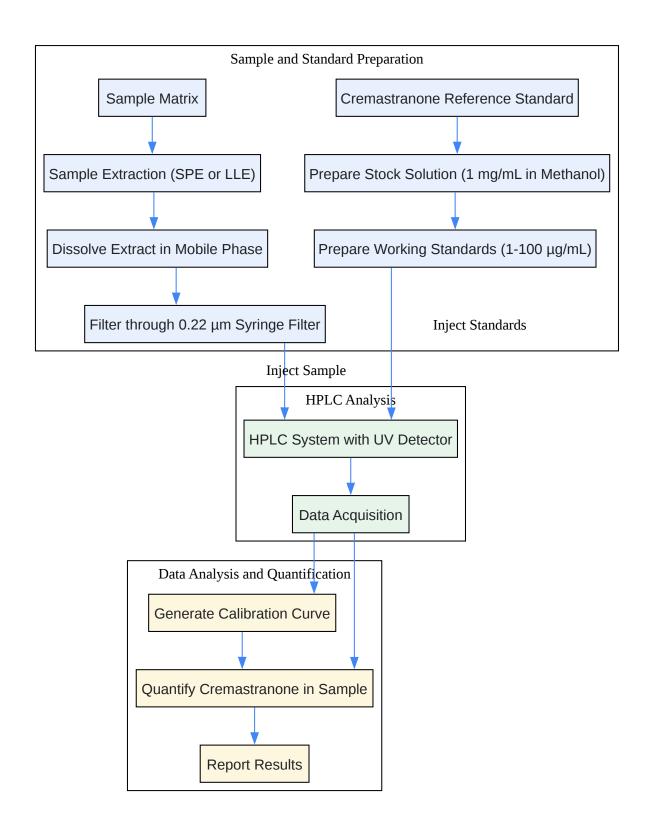
Parameter	Result
Retention Time (min)	Approximately 15.2 min
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/mL)	0.25
Limit of Quantification (LOQ) (μg/mL)	0.75

Note: The presented data are representative and may vary slightly depending on the specific instrumentation and column used.

Workflow and Pathway Diagrams

The overall experimental workflow for the quantification of **Cremastranone** by HPLC is illustrated in the following diagram.





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Caption: Experimental workflow for **Cremastranone** quantification by HPLC.



Conclusion

This application note provides a detailed and reliable HPLC method for the quantification of **Cremastranone**. The protocol is straightforward and employs standard analytical instrumentation, making it readily adaptable for most analytical laboratories. The presented method demonstrates good linearity and sensitivity, proving its suitability for the accurate and precise quantification of **Cremastranone** in various research and development applications.

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